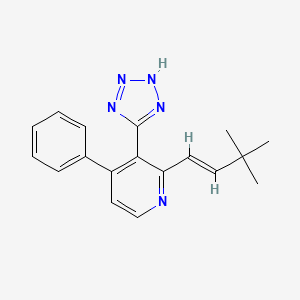
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromodimethoxy benzyl piperazines involves the formation of regioisomeric structures. These compounds are typically synthesized and their analytical profiles evaluated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) (Abdel-Hay, Deruiter, & Clark, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed through various spectroscopic methods. For instance, similar compounds have their structures confirmed by FTIR, NMR, HRMS, and X-ray single crystal diffraction (Chen et al., 2021). These techniques provide detailed insights into the molecular arrangement and conformation of the compound.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is related to a class of compounds that have been studied for their unique chemical properties and potential applications in scientific research. For instance, the synthesis and characterization of similar compounds have been explored to develop bifunctional tetraaza macrocycles, which are important in the creation of poly(amino carboxylate) chelating agents. These agents are valuable in various scientific fields, including medicinal chemistry and materials science (McMurry et al., 1992).
Applications in Heterocyclic Chemistry
The compound's structural features make it a potential candidate for the synthesis of new heterocyclic compounds, as demonstrated by research into thieno[2,3-b][1,6]naphthyridines and related compounds. Such heterocyclic compounds have diverse applications, ranging from pharmaceuticals to materials science (Geies et al., 1993).
Fluorescent Probes and Sensors
The chemical structure of N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine suggests its potential utility in the development of fluorescent probes for protons, which are important tools in biological and chemical sensing. Research into similar naphthalimide derivatives has shown significant increases in fluorescent intensity in response to pH changes, indicating the potential for this compound in pH sensing applications (Xiang-feng & Yuan-yuan, 2005).
Coordination Chemistry
The compound's structural framework, featuring a piperazine ring and a bromobenzylidene group, makes it suitable for coordination chemistry studies. This area of research involves the creation of metal complexes that have applications in catalysis, material science, and as precursors for the synthesis of more complex structures (Amudha et al., 1999).
Antimicrobial Studies
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. The presence of bromo- and naphthyl groups in conjunction with a piperazine ring has been found to confer promising antimicrobial activity, indicating potential research applications in the development of new antimicrobial agents (Mayekar et al., 2011).
Propriétés
IUPAC Name |
(E)-1-(2-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGUTYJRRHBKG-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)
![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)